molecular formula C10H12F3NO B13046783 (1R,2S)-1-Amino-1-[4-(trifluoromethyl)phenyl]propan-2-OL

(1R,2S)-1-Amino-1-[4-(trifluoromethyl)phenyl]propan-2-OL

Cat. No.: B13046783
M. Wt: 219.20 g/mol
InChI Key: RHMFFVGFZDRSPL-RCOVLWMOSA-N
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Description

(1R,2S)-1-Amino-1-[4-(trifluoromethyl)phenyl]propan-2-OL is an organic compound with the molecular formula C11H11F6NO. It is a chiral molecule, meaning it has non-superimposable mirror images, and is often used as an intermediate in the synthesis of various pharmaceuticals. The compound is known for its optical activity and is typically found as a colorless or pale yellow crystalline solid .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-1-Amino-1-[4-(trifluoromethyl)phenyl]propan-2-OL generally involves the following steps :

    Preparation of (1R,2S)-2-Chloro-1-[3,5-bis(trifluoromethyl)phenyl]propan-1-OL: This intermediate can be synthesized by chlorinating 3,5-bis(trifluoromethyl)benzyl alcohol.

    Amination Reaction: The (1R,2S)-2-Chloro-1-[3,5-bis(trifluoromethyl)phenyl]propan-1-OL is then reacted with an appropriate amine to yield this compound.

Industrial Production Methods

In industrial settings, the production of this compound often involves optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions .

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-1-Amino-1-[4-(trifluoromethyl)phenyl]propan-2-OL undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different amines or alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction could produce secondary amines .

Scientific Research Applications

(1R,2S)-1-Amino-1-[4-(trifluoromethyl)phenyl]propan-2-OL has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (1R,2S)-1-Amino-1-[4-(trifluoromethyl)phenyl]propan-2-OL involves its interaction with specific molecular targets. For instance, as an intermediate in the synthesis of neurokinin-1 (NK-1) receptor antagonists, it plays a role in blocking the action of substance P, a neuropeptide associated with pain and inflammation.

Comparison with Similar Compounds

Similar Compounds

    (1R,2S)-2-Amino-1-[3,5-bis(trifluoromethyl)phenyl]propan-1-OL: Another chiral compound with similar structural features.

    Trifluoromethylated Phenyl Compounds: These compounds share the trifluoromethyl group, which imparts unique chemical properties.

Uniqueness

What sets (1R,2S)-1-Amino-1-[4-(trifluoromethyl)phenyl]propan-2-OL apart is its specific chiral configuration and its role as a key intermediate in the synthesis of important pharmaceuticals. Its unique structure allows for specific interactions with molecular targets, making it valuable in various scientific and industrial applications .

Properties

Molecular Formula

C10H12F3NO

Molecular Weight

219.20 g/mol

IUPAC Name

(1R,2S)-1-amino-1-[4-(trifluoromethyl)phenyl]propan-2-ol

InChI

InChI=1S/C10H12F3NO/c1-6(15)9(14)7-2-4-8(5-3-7)10(11,12)13/h2-6,9,15H,14H2,1H3/t6-,9-/m0/s1

InChI Key

RHMFFVGFZDRSPL-RCOVLWMOSA-N

Isomeric SMILES

C[C@@H]([C@@H](C1=CC=C(C=C1)C(F)(F)F)N)O

Canonical SMILES

CC(C(C1=CC=C(C=C1)C(F)(F)F)N)O

Origin of Product

United States

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